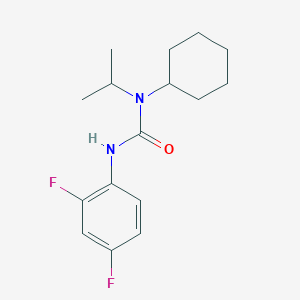

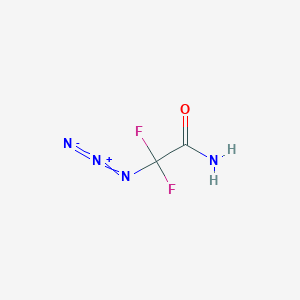

N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea and related compounds involves complex organic reactions. For instance, N-cyclohexyl-N'-isopropylcarbodiimide, a closely related compound, is prepared for peptide couplings, demonstrating the reagent's utility in facilitating peptide bond formation in solid-phase synthesis. This process underscores the effectiveness of such compounds in organic synthesis, with particular efficiency in activating peptide bonds (Izdebski, Pachulska, & Orłowska, 2009).

Molecular Structure Analysis

The molecular structure of compounds related to N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea has been elucidated through various spectroscopic methods. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been characterized, revealing the importance of cyclohexane rings and their substituents in determining the molecular conformation and stability (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Properties

Chemical reactions involving N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea derivatives showcase the reactivity of such compounds. The formation of fluorinated 1-Oxaspiro[2.5]octa-4,7-dienes from polyfluorinated cyclohexa-2,5-dienones indicates the potential for creating complex fluorinated structures, highlighting the versatility of cyclohexane derivatives in organic synthesis (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).

Physical Properties Analysis

The physical properties of cyclohexane derivatives, such as all-cis 1,2,3,4,5,6-hexafluorocyclohexane, reveal significant insights into the structural aspects that influence molecular behavior. The molecule's chair conformation and the clustering of electronegative fluorine atoms provide a cyclohexane with a high molecular dipole, demonstrating the impact of fluorination on the physical properties of cyclohexane rings (Keddie, Slawin, Lebl, Philp, & O'Hagan, 2015).

Chemical Properties Analysis

The chemical properties of N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea derivatives can be explored through the study of their interactions and reactions. For instance, the synthesis and characterization of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes provide valuable data on the coordination chemistry of cyclohexane derivatives, underscoring their potential in forming complex structures with metals (Dolaz, McKee, Gölcü, & Tümer, 2009).

科学的研究の応用

Peptide Synthesis

N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea has been studied for its potential use in peptide synthesis. Izdebski, Pachulska, and Orłowska (2009) found that N-cyclohexyl-N'-isopropylcarbodiimide, a compound with structural similarities, was effective in peptide couplings and could be a practical candidate for peptide bond formation in solid phase synthesis (Izdebski, Pachulska, & Orłowska, 2009).

Study of Rotational Isomerism

In 1975, Mido and Gohda studied the N–H stretching vibrations of various trialkylureas, including compounds where R is isopropyl or cyclohexyl. They observed changes in the infrared spectrum that were related to the effective size of the R' group, providing insights into the rotational isomerism of dialkylureas (Mido & Gohda, 1975).

Oxidation Reactions

Furumoto (1973) explored the reaction of N, N'-dicyclohexylthiourea with dimethyl sulfoxide, resulting in the production of N, N'-dicyclohexylurea. This research demonstrated the potential use of N-cyclohexyl-N'-isopropylurea in oxidation reactions (Furumoto, 1973).

Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives

Ghorbani‐Vaghei and Amiri (2014) synthesized N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using N-cyclohexyl-N'-isopropylurea. This highlighted its application in the synthesis of specific chemical compounds under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014).

Gas Chromatographic Enantiomeric Separation

N-trifluoroacetyl-L-norvalyl-L-norvaline cyclohexyl ester, a derivative of N-cyclohexyl-N'-isopropylurea, was used by Parr and Howard (1972) as a stationary phase for the gas chromatographic enantiomeric separation of N-trifluoroacetyl-d,l-amino acid isopropyl esters. This suggests a role in chromatographic separation techniques (Parr & Howard, 1972).

特性

IUPAC Name |

1-cyclohexyl-3-(2,4-difluorophenyl)-1-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O/c1-11(2)20(13-6-4-3-5-7-13)16(21)19-15-9-8-12(17)10-14(15)18/h8-11,13H,3-7H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWDDFSEVFQCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCCC1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N'-(2,4-difluorophenyl)-N-isopropylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2488146.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488152.png)

![3-(2-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488155.png)

![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)

![N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2488159.png)

![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)

![N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2488167.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)